molecular formula C19H20ClN5O3S B11266847 N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No.: B11266847
M. Wt: 433.9 g/mol
InChI Key: CBNPMQLLGUMRBI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chloro-methoxyphenyl group with a thiazolopyrimidine core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidinyl group and the chloro-methoxyphenyl moiety. Key reagents include thionyl chloride, piperidine, and methoxybenzene derivatives. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives with altered functional groups, which can be further explored for their unique properties and applications.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with similar aromatic structures.

    Caffeine: An alkaloid with a purine structure, sharing some structural similarities.

Uniqueness: N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C19H20ClN5O3S

Molecular Weight

433.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C19H20ClN5O3S/c1-28-14-6-5-12(20)9-13(14)22-15(26)10-25-11-21-17-16(18(25)27)29-19(23-17)24-7-3-2-4-8-24/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,22,26)

InChI Key

CBNPMQLLGUMRBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4

Origin of Product

United States

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